molecular formula C6H2BrClN2S B1519723 5-Bromo-4-chlorothieno[2,3-d]pyrimidine CAS No. 814918-95-1

5-Bromo-4-chlorothieno[2,3-d]pyrimidine

Cat. No.: B1519723
CAS No.: 814918-95-1
M. Wt: 249.52 g/mol
InChI Key: IKCKRHCJPVDELP-UHFFFAOYSA-N
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Description

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is a chemical compound belonging to the class of thieno[2,3-d]pyrimidines It is characterized by the presence of bromine and chlorine atoms on a thieno[2,3-d]pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chlorothieno[2,3-d]pyrimidine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of 2-aminothiophene derivatives with halogenated pyrimidines in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

5-Bromo-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biological studies to investigate cellular processes and pathways.

  • Industry: The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

5-Bromo-4-chlorothieno[2,3-d]pyrimidine is similar to other halogenated pyrimidines, such as 6-bromo-4-chlorothieno[3,2-d]pyrimidine and 5-bromo-4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine its unique combination of bromine and chlorine atoms on the thieno[2,3-d]pyrimidine ring structure sets it apart

Properties

IUPAC Name

5-bromo-4-chlorothieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCKRHCJPVDELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CN=C2Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670293
Record name 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

814918-95-1
Record name 5-Bromo-4-chlorothieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-4-chlorothieno[2,3-d]pyrimidine
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Reactant of Route 5
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Reactant of Route 6
5-Bromo-4-chlorothieno[2,3-d]pyrimidine

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